The synthesis of UCB 35625 involves several key steps that focus on creating a compound with high selectivity for the target receptors. Initial synthetic routes typically employ standard organic chemistry techniques, including:
Technical details regarding specific reagents and conditions used in the synthesis are often proprietary but generally involve optimizing reaction conditions to enhance yield and selectivity towards CCR1 and CCR3 .
The molecular structure of UCB 35625 is characterized by its unique arrangement of functional groups that facilitate interaction with its target receptors. Key structural features include:
Data regarding the molecular weight, formula, and specific stereochemistry can be found in chemical databases or publications detailing its synthesis and biological activity. The precise three-dimensional conformation is often elucidated through X-ray crystallography or computational modeling .
UCB 35625 participates in various chemical reactions primarily related to its interaction with chemokine receptors. The following reactions are noteworthy:
Technical details about these interactions can be derived from studies employing site-directed mutagenesis and receptor assays, which demonstrate how UCB 35625 modifies receptor activity at a molecular level .
The mechanism of action for UCB 35625 involves several key processes:
Data supporting this mechanism includes findings from pharmacological assays demonstrating dose-dependent inhibition of receptor activity in response to UCB 35625 treatment .
UCB 35625 exhibits several notable physical and chemical properties:
These properties are critical for understanding how UCB 35625 behaves in biological systems and influence its pharmacokinetics and pharmacodynamics .
UCB 35625 has several scientific applications, particularly in biomedical research:
UCB 35625 has a molecular formula of C₃₀H₃₇Cl₂IN₂O₂ and a molecular weight of 655.44 g/mol [1] [2] [4]. It exists as a solid powder, soluble to 100 mM in dimethyl sulfoxide (DMSO) and 50 mM in ethanol, and is typically stored at 4°C [1] [4]. The compound features a charged piperidinium core linked to a dichloroxanthene carboxamide group and a hydrophobic cycloöctenylmethyl chain. Its trans stereochemistry (relative to the piperidinium substituents) is critical for antagonistic activity, distinguishing it from the less active cis-isomer J113863 [5] [6] [9]. Key structural identifiers include:
CC[N+]1(CCC(CC1)NC(=O)C1c2cc(Cl)ccc2Oc2c1cc(Cl)cc2)CC1=CCCCCCC1
[7] FOAFBMYSXIGAOX-LQGGPMKRSA-N
[1] [4] Table 1: Physicochemical Properties of UCB 35625
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₇Cl₂IN₂O₂ |
Molecular Weight | 655.44 g/mol |
XLogP | 7.25 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 38.33 Ų |
Storage Conditions | +4°C |
UCB 35625 is classified as a potent, selective dual antagonist of CC chemokine receptors 1 (CCR1) and 3 (CCR3). It inhibits ligand-induced activation of these receptors at nanomolar concentrations, with distinct potency profiles [1] [2] [9]:
Mechanistically, UCB 35625 binds to an allosteric site on CCR1 and CCR3, preventing conformational changes required for G-protein signaling rather than directly competing with chemokines at orthosteric binding pockets [3] [5] [9]. This is evidenced by its ability to inhibit receptor internalization and calcium flux at concentrations 10–100-fold lower than those needed to displace radiolabeled chemokines in binding assays [5] [9]. Functional effects include:
Table 2: Selectivity Profile of UCB 35625
Target | Ligand/Function Inhibited | IC₅₀/EC₅₀ | Functional Assay |
---|---|---|---|
CCR1 | MIP-1α (CCL3) | 9.57 nM | Chemotaxis in transfected cells |
CCR3 | Eotaxin (CCL11) | 93.8 nM | Chemotaxis in transfected cells |
CCR3 | HIV-1 entry (isolate 89.6) | 57 nM | Viral entry in NP-2 cells |
CCR2 | CCL2 binding | ~5 μM | Radioligand displacement |
CCR5 | CCL4 binding | ~5 μM | Radioligand displacement |
Note: UCB 35625 exhibits >100-fold selectivity for CCR1/CCR3 over CCR2, CCR5, and CXCR4 at nanomolar concentrations [5] [6] [9].
UCB 35625 emerged from early efforts to develop non-peptide antagonists of chemokine receptors. Key milestones include:
Table 3: Key Research Applications of UCB 35625
Year | Discovery | Model System | Reference |
---|---|---|---|
2000 | Dual CCR1/CCR3 antagonism | Eosinophils, transfected cells | Sabroe et al. [9] |
2005 | Allosteric binding mechanism via TM residues | CCR1 mutants | Lopes de Mendonça [3] |
2006 | Amelioration of arthritis | Murine collagen model | Amat et al. [8] |
2020 | Neuropathic pain modulation | Rat CCI model | Piotrowska et al. [1] |
2016 | Biased agonism at CCR2/CCR5 | HEK293T transfectants | Lagane et al. [6] |
UCB 35625 remains a prototypic tool for dissecting CCR1/CCR3 roles in eosinophilic inflammation, neuronal signaling, and immune regulation [1] [6] [9]. Its discovery paved the way for clinical-stage CCR1/CCR3 antagonists and underscored the therapeutic potential of targeting chemokine receptors with small molecules.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8